molecular formula C13H12Cl2N2O B2762582 2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 1096928-61-8

2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B2762582
CAS No.: 1096928-61-8
M. Wt: 283.15
InChI Key: NUWJEQQILVBKPL-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one ( 1096928-61-8) is a high-purity organic compound with a molecular formula of C13H12Cl2N2O and a molecular weight of 283.15 g/mol . This molecule features a pyrrole core substituted with a 2,5-dimethyl group and is further functionalized at the 1-position with a 5-chloropyridinyl ring and at the 3-position with a 2-chloroethanone group. This specific structure, particularly the reactive chloroacetyl group, makes it a valuable versatile building block in synthetic organic chemistry. Researchers utilize this compound as a key intermediate in the development of more complex molecules, with applications in pharmaceutical research and materials science . The compound is offered with a purity of 95% or greater and is readily available for research purposes from multiple global suppliers . This product is intended for research applications and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Proper handling procedures should be followed; please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c1-8-5-11(12(18)6-14)9(2)17(8)13-4-3-10(15)7-16-13/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWJEQQILVBKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=C(C=C2)Cl)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloropyridine, 2,5-dimethylpyrrole, and chloroacetyl chloride.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The chloro groups in the compound make it susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as bioactive molecules. They may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Medicine

In medicinal chemistry, the compound and its derivatives are investigated for their pharmacological activities. They may act as inhibitors or modulators of specific biological pathways, offering therapeutic potential for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which 2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Pyridine vs. Phenyl Derivatives
  • This may enhance binding affinity to enzymes or receptors compared to purely hydrophobic substituents .
  • 4-Cyanophenyl (IU1-248): Replacement with a 4-cyanophenyl group (CAS RN: Not specified) increases polarity due to the nitrile group, improving solubility in polar solvents. IU1-248 exhibits 48.2% yield in synthesis and USP14 inhibitory activity .
  • 3-Fluoro-4-Methylphenyl (CAS RN: 757192-80-6) :
    The fluorine atom enhances metabolic stability, while the methyl group adds steric bulk. This derivative has a molecular weight of 279.74 g/mol and is used in fluorinated drug intermediates .

Halogenated Phenyl Groups
  • 4-Chlorophenyl (CAS RN: 571159-05-2) :
    A simpler analog with a chlorine atom at the 4-position of the phenyl ring. It has a purity of 95% and a molecular weight of 282.17 g/mol , highlighting its stability under standard storage conditions .

  • 3,5-Difluorophenyl (CAS RN: 923741-12-2) :
    Dual fluorine substitution increases lipophilicity and may enhance blood-brain barrier penetration. This compound is marketed as an intermediate for CNS-targeting drugs .

Modifications to the Ethanone Moiety

Chloro vs. Piperidinyl Substitutions
  • Chloroethanone (Target Compound): The chloro group enables nucleophilic substitution reactions, as demonstrated in the synthesis of IU1-248, where it is replaced by 4-hydroxypiperidine .
  • 4-Hydroxypiperidin-1-yl (A8L Ligand): Replacement with a 4-hydroxypiperidine group (CAS RN: Not specified) increases hydrogen-bonding capacity and solubility. This derivative (C₁₉H₂₃ClN₂O₂, MW: 347.85 g/mol) is used in crystallography studies of enzyme-ligand interactions .
  • Piperidin-1-yl (CAS RN: Not specified): A non-hydroxylated piperidine variant (C₁₈H₂₃ClN₂O, MW: 318.84 g/mol) shows reduced polarity compared to the hydroxypiperidine analog, affecting pharmacokinetics .

Fluorinated and Trifluoromethyl Derivatives

  • 4-Trifluoromethylphenyl (CAS RN: 790681-71-9) :
    The trifluoromethyl group is a strong electron-withdrawing substituent, improving resistance to oxidative metabolism. This compound is utilized in high-potency drug candidates .

  • 4-Chloro-3-(Trifluoromethyl)phenyl (CymitQuimica Ref: 10-F425477) :
    Combines chlorine and trifluoromethyl groups for dual electronic effects. Discontinued commercial availability suggests challenges in synthesis or scalability .

Molecular Weight and Solubility Trends

Compound Molecular Weight (g/mol) Key Substituents Solubility Characteristics
Target Compound 283.15 5-Chloropyridin-2-yl Moderate polarity, chloroethanone
IU1-248 ~318.34* 4-Cyanophenyl, 4-hydroxypiperidine High polarity (acetonitrile-soluble)
3,5-Difluorophenyl Derivative 296.19 3,5-Difluorophenyl High lipophilicity
4-Trifluoromethylphenyl 329.73 4-CF₃ Low aqueous solubility

*Calculated from molecular formula C₁₉H₂₃ClN₂O₂.

Biological Activity

2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one (CAS No. 1096928-61-8) is a synthetic organic compound notable for its complex structure, featuring a pyrrole ring and a chloropyridinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C13H12Cl2N2OC_{13}H_{12}Cl_2N_2O, with a molecular weight of 283.15 g/mol. The structural representation includes a chloro group and a pyrrole derivative that significantly influence its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₂Cl₂N₂O
Molecular Weight283.15 g/mol
IUPAC Name2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone
CAS Number1096928-61-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism may involve:

Enzyme Inhibition: The presence of the chloro and pyridinyl groups enhances the compound's electrophilicity, allowing it to effectively inhibit specific enzymes involved in disease pathways.

Receptor Modulation: The structural features may facilitate binding to receptors, altering their activity and influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the potential of similar pyrrole derivatives in cancer treatment. For instance, compounds with analogous structures have shown significant inhibitory effects against various cancer cell lines, including breast cancer and melanoma. The specific anticancer mechanisms may involve:

  • Induction of Apoptosis: Compounds similar to 2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one have been reported to induce programmed cell death in cancer cells.
  • Cell Cycle Arrest: Some derivatives have demonstrated the ability to halt cell cycle progression, thereby preventing tumor growth.

Anti-inflammatory Activity

Inflammation plays a crucial role in numerous diseases, including cancer and autoimmune disorders. Research indicates that compounds with similar structures exhibit anti-inflammatory properties by:

  • Inhibiting Pro-inflammatory Cytokines: These compounds can reduce the levels of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been documented. Studies reveal that pyrrole derivatives can exert antibacterial and antifungal effects by:

  • Disrupting Cell Membrane Integrity: Similar compounds have been shown to compromise microbial cell membranes, leading to cell death.

Study 1: Anticancer Activity in Breast Cancer Cells

A study investigated the cytotoxic effects of pyrrole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.

Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that a related compound significantly reduced the secretion of inflammatory mediators in lipopolysaccharide-stimulated macrophages. This underscores the potential application of such compounds in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling 5-chloropyridine-2-carbaldehyde with a substituted pyrrole precursor. For example, chloroacetyl chloride can react with a pre-synthesized 1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrole under reflux in the presence of a base (e.g., triethylamine) to form the target compound. Purification via column chromatography or recrystallization is critical to isolate high-purity product .
  • Key Variables : Reaction temperature (70–100°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 for aldehyde to chloroacetyl chloride) influence yields.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm substituents (e.g., methyl groups at δ ~2.2 ppm for pyrrole-CH3, aromatic protons at δ 7.0–8.5 ppm for pyridine) .
  • HRMS : Validate molecular weight (e.g., calculated for C13H12Cl2N2O: [M+H]+ = 295.04) .
  • FTIR : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-Cl bonds at ~600–800 cm⁻¹ .

Q. How can regioselectivity challenges during pyrrole functionalization be addressed?

  • Methodology : Use directing groups (e.g., methyl substituents at pyrrole 2,5-positions) to control electrophilic substitution. Computational modeling (DFT) predicts electron density distribution, guiding synthetic planning .

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